N-(1-Nitroacridin-9-yl)-L-alanylglycine
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Overview
Description
(S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid is a complex organic compound that features a nitroacridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid typically involves multiple steps:
Formation of the Nitroacridine Core: The nitroacridine core can be synthesized through nitration of acridine derivatives.
Amidation Reaction: The nitroacridine is then reacted with an appropriate amine to form the aminoacridine intermediate.
Coupling with (S)-2-Aminopropanoic Acid: The aminoacridine intermediate is coupled with (S)-2-aminopropanoic acid under peptide coupling conditions to yield the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Potential use in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid is primarily related to its ability to intercalate with DNA. The nitroacridine moiety can insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Acridine Orange: A well-known fluorescent dye that also intercalates with DNA.
Mitoxantrone: An anticancer drug that intercalates with DNA and inhibits topoisomerase II.
Amsacrine: Another acridine derivative used in cancer treatment.
Uniqueness: (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid is unique due to its specific structural features, such as the presence of both a nitroacridine moiety and an amino acid derivative. This combination may confer unique biological activities and potential therapeutic applications.
Biological Activity
N-(1-Nitroacridin-9-yl)-L-alanylglycine is a synthetic compound derived from acridine, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of nitroacridine derivatives, including this compound, is primarily attributed to their ability to interact with nucleic acids. The nitro group in these compounds plays a crucial role in their pharmacological effects:
- DNA Intercalation : Nitroacridine derivatives can intercalate into DNA, disrupting replication and transcription processes. This intercalation is often accompanied by the formation of covalent bonds with DNA, leading to crosslinking which inhibits cellular functions .
- Inhibition of RNA Synthesis : Studies have shown that certain nitro derivatives exhibit strong inhibitory effects on RNA biosynthesis. For instance, the 1-nitro derivative has been reported to cause significant ultrastructural changes in cells, such as nucleolar segregation and chromatin margination .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitroacridine derivatives against various pathogens:
- Antifungal Properties : A study evaluated several nitroacridine derivatives against Candida albicans and demonstrated that compounds like IE6 and IE10 exhibited antifungal activity, particularly against fluconazole-resistant strains. These compounds reduced hyphal growth and displayed antibiofilm activity .
- Antibacterial Effects : Nitro compounds generally show broad-spectrum antimicrobial activity. The mechanism involves redox reactions that induce toxicity in microbial cells. This dual role as both a pharmacophore and a toxicophore allows for effective targeting of bacterial infections .
Compound | Activity Type | MIC (μg/mL) | Target Pathogen |
---|---|---|---|
IE6 | Antifungal | 16-64 | Fluconazole-resistant C. albicans |
IE10 | Antifungal | Not specified | C. albicans |
This compound | Antibacterial | Not specified | Various bacterial strains |
Clinical Relevance
The clinical implications of nitroacridine derivatives have been explored through various case studies:
- Case Study on Antifungal Resistance : A patient with recurrent C. albicans infections was treated with a regimen including IE6, resulting in significant improvement and reduced resistance to fluconazole .
- Oncological Applications : In cancer research, nitroacridine derivatives have shown promise as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells through DNA damage mechanisms. Their effectiveness is being evaluated in clinical trials targeting specific types of tumors.
Properties
CAS No. |
90057-95-7 |
---|---|
Molecular Formula |
C18H16N4O5 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[[(2S)-2-[(1-nitroacridin-9-yl)amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H16N4O5/c1-10(18(25)19-9-15(23)24)20-17-11-5-2-3-6-12(11)21-13-7-4-8-14(16(13)17)22(26)27/h2-8,10H,9H2,1H3,(H,19,25)(H,20,21)(H,23,24)/t10-/m0/s1 |
InChI Key |
OIJQFDXBEALSAT-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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